4-Amino-2,3-dibromopyridine
Overview
Description
4-Amino-2,3-dibromopyridine is an organic compound characterized by the presence of an amino group (-NH2) and two bromine atoms attached to a pyridine ring
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: One common method involves the halogenation of pyridine derivatives. The pyridine ring is first subjected to bromination to introduce bromine atoms at the 2 and 3 positions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation and amination processes. These methods are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of pyridine N-oxides.
Reduction: Reduction reactions can be used to convert the bromine atoms to hydrogen, producing 4-amino-2,3-dihydroxypyridine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as hydrogen gas (H2) and metal catalysts (e.g., palladium on carbon) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used in substitution reactions.
Major Products Formed:
Pyridine N-oxides: Formed through oxidation reactions.
4-amino-2,3-dihydroxypyridine: Resulting from reduction reactions.
Substituted Pyridines: Various substituted pyridines can be formed through nucleophilic substitution reactions.
Scientific Research Applications
4-Amino-2,3-dibromopyridine is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Amino-2,3-dibromopyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Amino-3,5-dibromopyridine: Similar structure but with bromine atoms at different positions on the pyridine ring.
2-Amino-3,5-dibromopyridine: Another positional isomer with bromine atoms at the 3 and 5 positions.
Uniqueness: 4-Amino-2,3-dibromopyridine is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its distinct chemical properties make it suitable for certain reactions and uses that other similar compounds may not be as effective in.
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Properties
IUPAC Name |
2,3-dibromopyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUODXTDGLWZQTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704535 | |
Record name | 2,3-Dibromopyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861023-90-7 | |
Record name | 2,3-Dibromopyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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